4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid
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Overview
Description
4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for approximately 7 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler structures.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the substituent introduced.
Scientific Research Applications
4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase, leading to altered neurotransmission and potential therapeutic effects . The compound’s ability to scavenge free radicals and reduce oxidative stress also contributes to its biological activities.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares a similar pyrazole core structure and exhibits comparable biological activities.
5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds also contain a pyrazole ring and are known for their diverse biological activities.
Uniqueness
4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid is unique due to its specific substitution pattern and the presence of both amino and sulfonic acid functional groups
Properties
CAS No. |
651013-30-8 |
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Molecular Formula |
C9H8ClN5O3S |
Molecular Weight |
301.71 g/mol |
IUPAC Name |
4-[(3-amino-5-chloro-1H-pyrazol-4-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C9H8ClN5O3S/c10-8-7(9(11)15-14-8)13-12-5-1-3-6(4-2-5)19(16,17)18/h1-4H,(H3,11,14,15)(H,16,17,18) |
InChI Key |
DVURAFPVNKYEKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NN=C2N)Cl)S(=O)(=O)O |
Origin of Product |
United States |
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